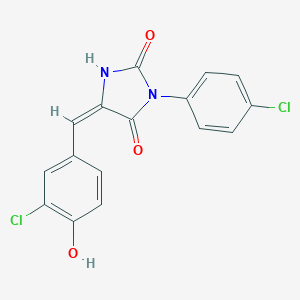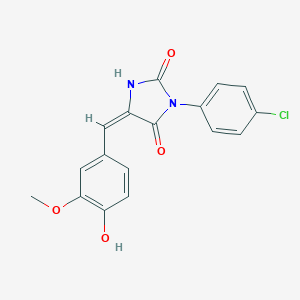![molecular formula C13H13BrN2O2S2 B305779 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BTA-EG4, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTA-EG4 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exerts its therapeutic effects by targeting various molecular pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity profile. However, one limitation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide for its therapeutic applications.
Direcciones Futuras
Several future directions can be explored in the field of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide research. One potential direction is the development of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with thioamide followed by the addition of ethylene glycol and acetic anhydride. Another method involves the reaction of 4-bromobenzylamine with 2-mercaptoacetic acid followed by the addition of ethylene glycol and acetic anhydride. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exhibits cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C13H13BrN2O2S2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-10-3-1-9(2-4-10)11-7-20-13(15-11)16-12(18)8-19-6-5-17/h1-4,7,17H,5-6,8H2,(H,15,16,18) |
Clave InChI |
NUBRKFXRHJGGEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)
![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)